molecular formula C10H14N2OS B1374195 1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone CAS No. 1468718-86-6

1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone

Cat. No.: B1374195
CAS No.: 1468718-86-6
M. Wt: 210.3 g/mol
InChI Key: FAUHWXMLCUNGNK-UHFFFAOYSA-N
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Description

1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone is a heterocyclic compound that features a thieno[2,3-c]pyridine core

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s worth noting that compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with similar compounds , it is likely that this compound influences multiple biochemical pathways, leading to various downstream effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
  • 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
  • 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Uniqueness

1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

1-(2-amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-6(13)9-7-3-4-12(2)5-8(7)14-10(9)11/h3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUHWXMLCUNGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC2=C1CCN(C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone
Reactant of Route 4
1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone
Reactant of Route 5
1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone
Reactant of Route 6
1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone

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